Antimon(III)-triacetat

Übersicht

Beschreibung

Antimony triacetate is a chemical compound that has been studied for its unique molecular structure and reactivity. It is not directly mentioned in the provided papers, but related antimony compounds with various organic ligands have been synthesized and analyzed, which can give insights into the properties and behaviors of antimony triacetate.

Synthesis Analysis

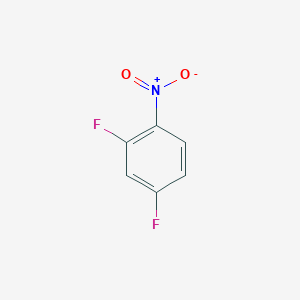

The synthesis of antimony compounds often involves hydrothermal methods or reactions with carboxylic acids in the presence of oxidizing agents like tert-butyl hydroperoxide. For example, a novel antimony sulfide was synthesized hydrothermally, and its structure was determined using synchrotron/imaging plate data . Tris(4-fluorophenyl)antimony dicarboxylates were synthesized by reacting tris(4-fluorophenyl)antimony with various carboxylic acids . These methods could potentially be adapted for the synthesis of antimony triacetate.

Molecular Structure Analysis

Antimony compounds exhibit a range of molecular structures, often with antimony in a distorted trigonal bipyramidal coordination. The structures of these compounds are determined using techniques such as X-ray diffraction analysis . The coordination environment and bond lengths provide valuable information about the bonding and geometry around the antimony atom, which is relevant for understanding antimony triacetate's structure.

Chemical Reactions Analysis

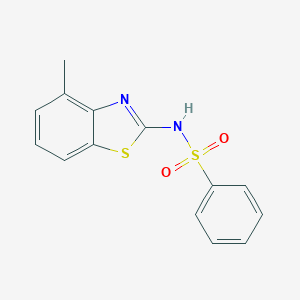

The reactivity of antimony compounds with various ligands has been explored. For instance, tris(2,4,6-trimethylphenyl)antimony dihydroxide reacts with sulfonic acids to form solid hydrogen-bonded adducts . These studies demonstrate the potential for antimony compounds to participate in a variety of chemical reactions, which could include the formation or transformation of antimony triacetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of antimony compounds are influenced by their molecular structures. For example, the presence of intramolecular contacts and weak intermolecular hydrogen bonds can affect the stability and solubility of these compounds . The toxicity of antimony compounds in aquatic environments has also been evaluated, with trivalent forms being more toxic than other species . These findings are important for understanding the environmental impact and safety considerations of antimony triacetate.

Relevant Case Studies

While the provided papers do not directly discuss antimony triacetate, they offer case studies of related antimony compounds. These include the synthesis and structural analysis of various antimony dicarboxylates and their interactions with different ligands . Additionally, the environmental effects of antimony compounds on aquatic organisms have been studied, providing insights into the ecological implications of antimony pollution .

Wissenschaftliche Forschungsanwendungen

Herstellung von Polyestern

Antimon(III)-triacetat wird als Katalysator bei der Herstellung von Polyestern verwendet und erleichtert den Polymerisationsprozess zur Herstellung von synthetischen Fasern .

Synthese organischer Verbindungen

Es dient als ein effizienter Katalysator für die Synthese organischer Verbindungen, wie z. B. die Bildung von 1-Amidoalkyl-2-Naphtholen durch Katalyse der Reaktion zwischen 2-Naphthol, Aldehyden und Acetamid unter lösungsmittelfreien Bedingungen .

Flammschutzmittel-Synergist

In Kunststoffen wird this compound häufig als Flammschutzmittel-Synergist für bromierte Verbindungen eingesetzt, um deren Wirksamkeit bei der Reduzierung der Brennbarkeit zu verbessern .

Pigmentierung in Kunststoffen

Es wird auch als Pigment in Kunststoffen verwendet, um zur Farbgebung und Ästhetik von Kunststoffprodukten beizutragen .

Medizinische Anwendungen

Obwohl weniger verbreitet, hat this compound aufgrund seiner antimikrobiellen Eigenschaften einige medizinische Anwendungen .

Katalysator in der PET-Produktion

This compound wird als Katalysator bei der Herstellung von Polyethylenterephthalat (PET) verwendet, einem weit verbreiteten Kunststoff, der in Verpackungsmaterialien und Textilien eingesetzt wird .

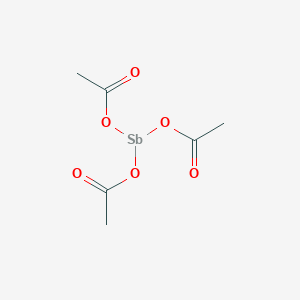

Wirkmechanismus

Antimony triacetate, also known as Antimony(III) acetate, is a compound of antimony with the chemical formula of Sb(CH3CO2)3 . It is a white powder, moderately water-soluble, and is used as a catalyst in the production of polyesters .

Target of Action

It is suggested that antimony combines with sulfhydryl groups, including those in several enzymes important for tissue respiration .

Mode of Action

The exact mode of action of Antimony triacetate is still unclear. Some studies suggest that trivalent antimony is formed from the complexes of pentavalent antimony in the weakly reductive milieu of the blood .

Biochemical Pathways

It is suggested that antimony may interfere with enzymes of the glycogenolysis and gluconeogenesis pathways .

Pharmacokinetics

It is known that the compound is moderately water-soluble , which may impact its bioavailability.

Result of Action

It is known to cause severe skin burns and eye damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Antimony triacetate. For instance, hot humid weather increases the compound’s corrosiveness .

Safety and Hazards

Antimony triacetate can be harmful if inhaled or comes into contact with the skin or eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation . Antimony is considered a priority pollutant in drinking water in several regions due to the numerous diseases that it can trigger .

Zukünftige Richtungen

Despite its evident and pronounced toxicity, antimony triacetate has been used in some drugs, initially tartar emetics and subsequently antimonials. The latter are used to treat tropical diseases and their therapeutic potential for leishmaniasis means that they will not be soon phased out, despite the fact the antimonial resistance is beginning to be documented .

Eigenschaften

IUPAC Name |

antimony(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Sb/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLRYPRBKSMEBF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O6Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029283 | |

| Record name | Antimony triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6923-52-0 | |

| Record name | Antimony triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006923520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, antimony(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Antimony triacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6Z6EKG4QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

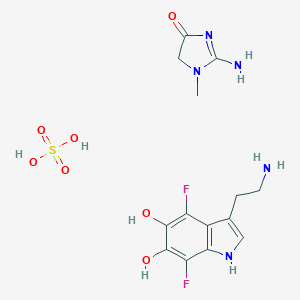

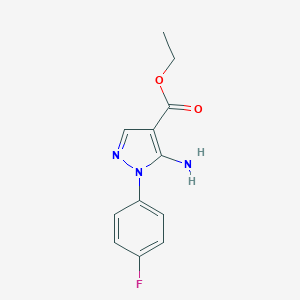

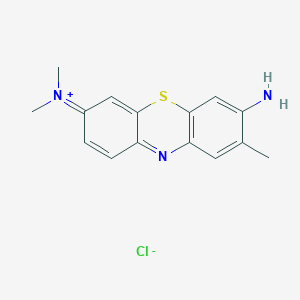

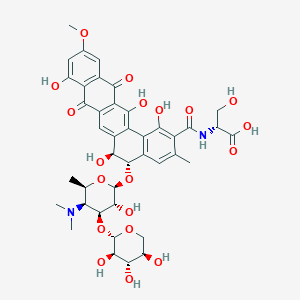

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.